molecular formula C9H15Br B13178152 (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane

Cat. No.: B13178152
M. Wt: 203.12 g/mol
InChI Key: PJJUJBVLRFZKFS-UHFFFAOYSA-N
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Description

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₅Br. It is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to another cyclopropyl group through a propan-2-yl linkage. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    (1-Iodo-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.

    (1-Fluoro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The cyclopropyl groups also impart significant strain to the molecule, influencing its reactivity and stability.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane

InChI

InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3

InChI Key

PJJUJBVLRFZKFS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1CC1)C2CC2

Origin of Product

United States

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